molecular formula C20H15F3N2O3 B2467021 N1-(4-(furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 2034414-68-9

N1-(4-(furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2467021
CAS No.: 2034414-68-9
M. Wt: 388.346
InChI Key: KXVWFZIUUYNJLR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a benzyl group, a phenyl ring, and a trifluoromethyl group. The oxalamide group would likely form a planar structure due to the double bond character of the C-N bonds .


Chemical Reactions Analysis

The furan ring in the molecule is aromatic and can undergo electrophilic aromatic substitution reactions . The trifluoromethyl group is electron-withdrawing and can influence the reactivity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the furan ring, benzyl group, and trifluoromethyl group could contribute to its lipophilicity, while the oxalamide group could contribute to its polarity .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The study of benzo-furan derivatives, including similar structures to N1-(4-(furan-3-yl)benzyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide, has highlighted their anti-tumoral activity. Crystallographic analysis reveals the intricate molecular interactions, such as hydrogen bonding patterns, that contribute to their stability and potential bioactivity. These findings underscore the importance of crystal structure in understanding the bioactive potential of compounds (R. Diana et al., 2019).

Catalytic Activity in Organic Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) and related compounds have been shown to significantly enhance the catalytic activity in copper-catalyzed coupling reactions. These findings suggest the potential application of these compounds in the synthesis of pharmaceutically relevant molecules, demonstrating the versatility and efficiency of these ligands in promoting various chemical transformations (Subhajit Bhunia et al., 2017).

Organic Optoelectronics

The incorporation of trifluoromethyl substituents in furan/phenylene co-oligomers, similar to the structural motifs in this compound, has shown to affect their crystallization, structure, and optical properties. These findings highlight the potential of such compounds in organic optoelectronic applications, where their photoluminescence efficiency and crystal packing can be tailored for specific functionalities (Alina A. Sonina et al., 2018).

Corrosion Inhibition

Research on amino acid compounds related to this compound has demonstrated their effectiveness as corrosion inhibitors. These studies provide insights into the application of furan derivatives in protecting metals against corrosion, thereby extending their lifespan and maintaining their structural integrity in harsh chemical environments (M. Yadav et al., 2015).

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O3/c21-20(22,23)16-3-1-2-4-17(16)25-19(27)18(26)24-11-13-5-7-14(8-6-13)15-9-10-28-12-15/h1-10,12H,11H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVWFZIUUYNJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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